tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystalline solid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making this compound valuable for certain applications.
Properties
Molecular Formula |
C9H18N2O4S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
tert-butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14) |
InChI Key |
GLIXIUXAJLDVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)N |
Origin of Product |
United States |
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